

N4-Acetylcytidine Triphosphate (ac4CTP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

Cat. No.: *B15588381*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytidine (ac4C) is a conserved RNA modification that has emerged as a critical regulator of gene expression. This modification, installed by the N-acetyltransferase 10 (NAT10), influences mRNA stability, translation, and microRNA processing. The precursor molecule, N4-acetylcytidine triphosphate (ac4CTP), is the key substrate for the enzymatic incorporation of ac4C into RNA transcripts in vitro, providing a powerful tool for studying the functional consequences of this modification. This technical guide provides a comprehensive overview of ac4CTP, including its physicochemical properties, synthesis considerations, and detailed experimental protocols for its use and detection. Furthermore, it elucidates the known signaling pathways influenced by ac4C, offering a valuable resource for researchers in molecular biology, drug discovery, and epitranscriptomics.

Physicochemical Properties of N4-Acetylcytidine Triphosphate

N4-acetylcytidine triphosphate is a modified nucleotide essential for the in vitro synthesis of ac4C-containing RNA. Understanding its fundamental properties is crucial for its effective use in experimental settings.

Property	Value	Reference
Molecular Formula	C11H18N3O15P3 (free acid)	--INVALID-LINK--
Molecular Weight	525.19 g/mol (free acid)	--INVALID-LINK--
Molecular Weight	613.12 g/mol (sodium salt)	--INVALID-LINK--
Purity	≥ 95% (HPLC)	--INVALID-LINK--
Spectroscopic Properties	λmax: 243 nm (at pH 7.5)	--INVALID-LINK--
ε: 11.2 L mmol ⁻¹ cm ⁻¹ (at pH 7.5)	--INVALID-LINK--	
Storage Conditions	Store at -20°C. Short-term exposure to ambient temperature is possible for up to one week.	--INVALID-LINK--
Stability	The N4-acetyl group is labile and can hydrolyze over time. It is recommended to use freshly prepared solutions. Exposure to 85°C at neutral pH can lead to near-complete deacetylation.[1]	[1]

Synthesis and Purification of N4-Acetylcytidine Triphosphate

Detailed protocols for the de novo chemical or enzymatic synthesis of N4-acetylcytidine triphosphate are not readily available in the public domain. However, based on the synthesis of related N4-acyl-2'-deoxycytidine-5'-triphosphates, a general enzymatic approach can be inferred.[2][3][4] This would likely involve the acylation of cytidine followed by a one-pot phosphorylation.

Note: Due to the lability of the acetyl group, purification and handling require careful consideration to prevent hydrolysis. High-performance liquid chromatography (HPLC) is the

method of choice for purification to achieve high purity.^[3]

Experimental Protocols

In Vitro Transcription of ac4C-Modified RNA

The primary application of ac4CTP is in the synthesis of RNA containing N4-acetylcytidine through in vitro transcription (IVT) using bacteriophage RNA polymerases such as T7.

Principle: During IVT, ac4CTP is used as a substrate in place of or in combination with standard cytidine triphosphate (CTP). The T7 RNA polymerase incorporates N4-acetylcytidine into the nascent RNA transcript.

Detailed Protocol:

- Reaction Setup: Assemble the following components on ice in the specified order:
 - Nuclease-free water
 - 5x Transcription Buffer (vendor-specific, typically contains Tris-HCl, MgCl₂, DTT, spermidine)
 - 100 mM ATP
 - 100 mM GTP
 - 100 mM UTP
 - 100 mM ac4CTP (and/or CTP, depending on desired modification level)
 - Linearized DNA template (with a T7 promoter)
 - RNase Inhibitor
 - T7 RNA Polymerase
- Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

- **DNase Treatment:** To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
- **Purification of RNA:** Purify the synthesized RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.
- **Quality Control:** Assess the integrity and concentration of the purified RNA using denaturing agarose gel electrophoresis and UV-spectrophotometry. The incorporation of ac4C can be verified by mass spectrometry.

Detection and Mapping of N4-Acetylcytidine in RNA

Several methods have been developed to detect and map the location of ac4C in RNA at single-nucleotide resolution.

Principle: This antibody-based method involves the enrichment of ac4C-containing RNA fragments using an ac4C-specific antibody, followed by high-throughput sequencing.

Workflow:

- **RNA Fragmentation:** Isolate total RNA and fragment it into smaller pieces.
- **Immunoprecipitation:** Incubate the fragmented RNA with an anti-ac4C antibody.
- **Capture:** Capture the antibody-RNA complexes using protein A/G beads.
- **Washing:** Wash the beads to remove non-specifically bound RNA.
- **Elution and Purification:** Elute the enriched RNA and purify it.
- **Library Preparation and Sequencing:** Prepare a sequencing library from the enriched RNA fragments and perform high-throughput sequencing.

Principle: This chemical-based method relies on the reduction of ac4C to a tetrahydro-N4-acetylcytidine adduct using sodium cyanoborohydride (NaBH_3CN). This adduct causes misincorporation during reverse transcription, which can be detected by sequencing.^{[5][6]}

Workflow:

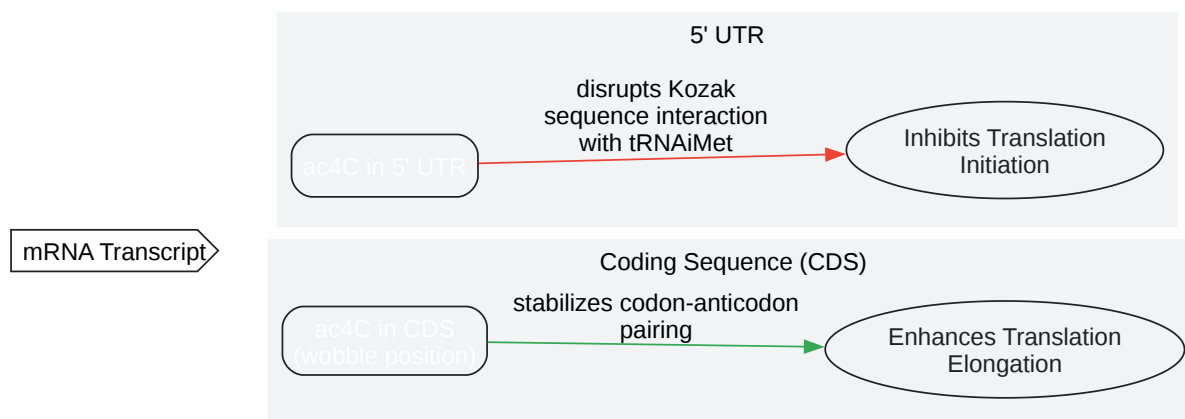
- **RNA Treatment:** Treat the RNA sample with NaBH₃CN under acidic conditions. A mock-treated control (without NaBH₃CN) is essential.
- **RNA Fragmentation and Adapter Ligation:** Fragment the RNA and ligate a 3' adapter.
- **Reverse Transcription:** Perform reverse transcription. The reduced ac4C will cause a C-to-T transition in the resulting cDNA.
- **Library Preparation and Sequencing:** Prepare a sequencing library and perform high-throughput sequencing.
- **Data Analysis:** Identify ac4C sites by detecting C-to-T mismatches that are present in the NaBH₃CN-treated sample but absent in the mock-treated control.

Biological Roles and Signaling Pathways

N4-acetylcytidine plays a crucial, position-dependent role in regulating mRNA translation and is also implicated in miRNA processing and cancer-related signaling pathways. The primary enzyme responsible for installing this modification is NAT10.^[7]

Regulation of mRNA Translation

The location of ac4C within an mRNA transcript dictates its effect on translation.



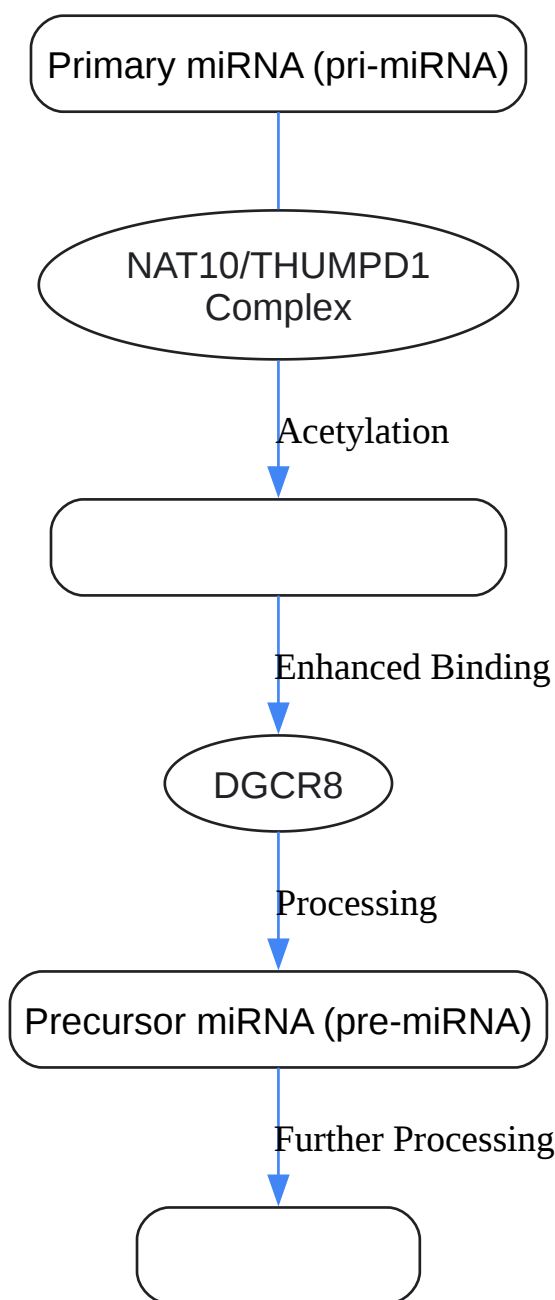
[Click to download full resolution via product page](#)

Figure 1. Positional Effect of ac4C on mRNA Translation.

When present in the 5' untranslated region (UTR), particularly within the Kozak sequence, ac4C can inhibit translation initiation by disrupting the interaction with the initiator tRNA (tRNA^{iMet}).^{[8][9]} Conversely, when located in the coding sequence (CDS), especially at the wobble position of a codon, ac4C enhances translation elongation by stabilizing the codon-anticodon interaction.^[8]

Regulation of pri-miRNA Processing

N4-acetylcytidine modification of primary microRNAs (pri-miRNAs) by the NAT10/THUMPD1 complex is crucial for their processing into mature miRNAs.^[10]



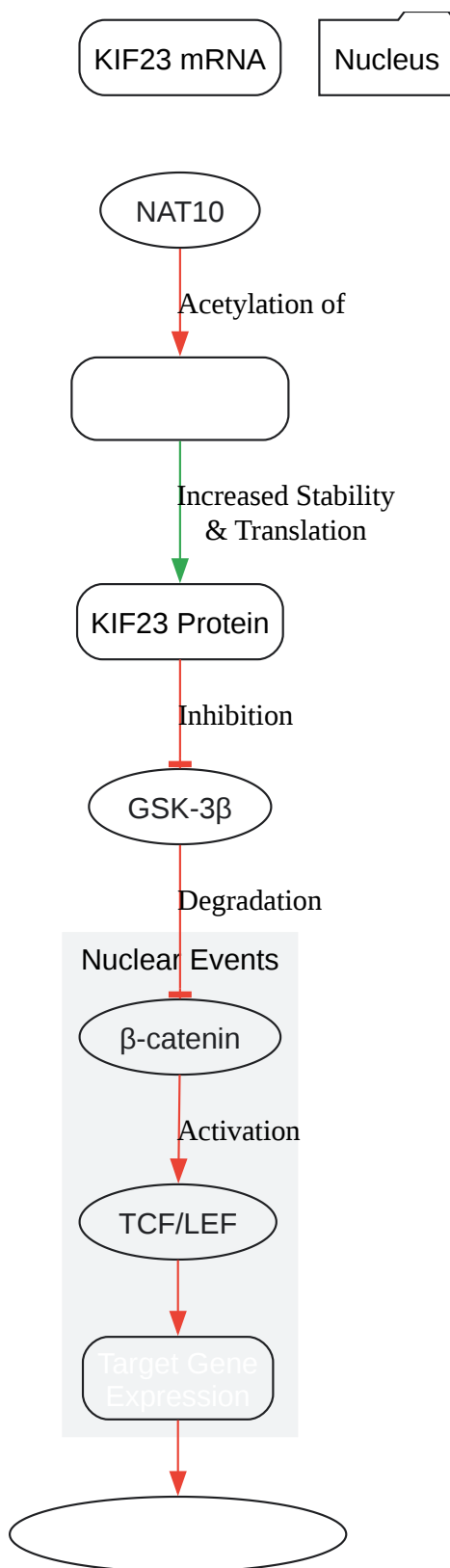
[Click to download full resolution via product page](#)

Figure 2. Workflow of ac4C-mediated pri-miRNA Processing.

The acetylation of pri-miRNA enhances its binding to the microprocessor complex protein DGCR8, which is a key step in the processing of pri-miRNAs to precursor miRNAs (pre-miRNAs), ultimately leading to the production of mature, functional miRNAs.[10]

Involvement in the Wnt/ β -catenin Signaling Pathway

In colorectal cancer (CRC), NAT10-mediated ac4C modification has been shown to activate the Wnt/ β -catenin signaling pathway, a critical pathway in development and disease.[11][12]



[Click to download full resolution via product page](#)

Figure 3. NAT10 and ac4C in the Wnt/ β -catenin Pathway.

NAT10 acetylates the mRNA of Kinesin Family Member 23 (KIF23), which increases its stability and translation. The resulting KIF23 protein inhibits Glycogen Synthase Kinase 3 Beta (GSK-3 β), a key component of the β -catenin destruction complex. This inhibition leads to the stabilization and nuclear translocation of β -catenin, where it activates target gene expression, ultimately promoting colorectal cancer progression.[11][12]

Conclusion

N4-acetylcytidine triphosphate is an indispensable tool for the study of the epitranscriptomic modification ac4C. Its use in in vitro transcription allows for the generation of ac4C-modified RNA, enabling detailed functional studies. The development of sensitive detection methods like ac4C-seq has further propelled our understanding of the widespread regulatory roles of this modification. The involvement of ac4C in fundamental cellular processes such as mRNA translation and miRNA biogenesis, as well as its dysregulation in diseases like cancer, highlights the importance of continued research in this area. This technical guide provides a solid foundation for researchers to explore the multifaceted world of N4-acetylcytidine and its impact on gene regulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]

- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyltransferase NAT10 regulates the Wnt/ β -catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyltransferase NAT10 regulates the Wnt/ β -catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N4-Acetylcytidine Triphosphate (ac4CTP): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588381#n4-acetylcytidine-triphosphate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com